molecular formula C15H14N2O B2658745 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine CAS No. 353258-23-8

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No. B2658745
CAS RN: 353258-23-8
M. Wt: 238.29
InChI Key: YORHTJHBWSDUCE-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine (MeIQ) is a heterocyclic aromatic amine (HAA) that is formed during the cooking process of meat, fish, and poultry. It has been identified as a potent carcinogen and is known to induce tumors in experimental animals. The aim of

Scientific Research Applications

Crystal Structure and Analysis

One significant application of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine derivatives lies in the field of crystallography and structural analysis. The crystal structure and Hirshfeld surface analysis of such derivatives provide insights into the molecular orientation and interactions, crucial for understanding their chemical properties and potential applications in materials science (Dhanalakshmi et al., 2018).

Cancer Research

In cancer research, derivatives of 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine have shown promise. Novel selenylated imidazo[1,2-a]pyridines have been explored for their potential in breast cancer chemotherapy. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells makes them potential candidates for future drug development (Almeida et al., 2018).

Photophysics and Fluorescence

The study of photophysics and fluorescence is another area where these compounds are useful. Methylated derivatives of hydroxyphenylimidazopyridine, including those related to 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine, have been researched for their unique fluorescence properties. This research has implications in developing new dyes and sensors, particularly those that undergo excited-state intramolecular proton transfer (Brenlla et al., 2011).

properties

IUPAC Name

2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-4-3-9-17-10-14(16-15(11)17)12-5-7-13(18-2)8-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORHTJHBWSDUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

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